molecular formula C14H8O2<br>C14H8O2<br>C6H4(CO)2C6H4 B042736 Anthraquinone CAS No. 84-65-1

Anthraquinone

Cat. No.: B042736
CAS No.: 84-65-1
M. Wt: 208.21 g/mol
InChI Key: RZVHIXYEVGDQDX-UHFFFAOYSA-N
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Description

It is a yellow, highly crystalline solid that is poorly soluble in water but soluble in hot organic solvents . Anthraquinone is the parent substance of a large class of dyes and pigments, making it a significant compound in various industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Anthraquinones are known to target essential cellular proteins, particularly in the context of cancer progression . They inhibit crucial proteins and nucleic acid synthesis in cellular machinery . The antibacterial mechanisms of anthraquinone and its analogs include biofilm formation inhibition, destruction of the cell wall, endotoxin inhibition, inhibition of nucleic acid and protein synthesis, and blockage of energy metabolism .

Mode of Action

Anthraquinones interact with their targets, leading to a variety of changes. For instance, they inhibit the formation of biofilms, disrupt cell walls, inhibit endotoxins, and block the synthesis of nucleic acids and proteins . These interactions result in the inhibition of bacterial growth and the progression of cancer cells .

Biochemical Pathways

Anthraquinones are biosynthesized through two main routes in plants: the polyketide pathway and the shikimate pathway . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .

Pharmacokinetics

Anthraquinones are absorbed mainly in the intestines. The absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The molecular and cellular effects of anthraquinones’ action are diverse. They exhibit antioxidant-related pharmacological actions including neuroprotective effects, anti-inflammation, anticancer, hepatoprotective effects, and anti-aging . They also exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects .

Action Environment

The synthesis of anthraquinones in plants depends on various physiological conditions . Medium and auxin concentration are the two main factors that would positively influence this compound production in the elicitation method .

Biochemical Analysis

Biochemical Properties

Anthraquinones interact with various enzymes, proteins, and other biomolecules. The substituents of anthraquinone and its derivatives are closely related to their antibacterial activities . The antibacterial mechanisms of this compound and its analogs include biofilm formation inhibition, destruction of the cell wall, endotoxin inhibition, inhibition of nucleic acid and protein synthesis .

Cellular Effects

Anthraquinones have significant effects on various types of cells and cellular processes. They exhibit anti-inflammatory, anti-oxidation, antibacterial, antiviral, anti-osteoporosis, and anti-tumor effects . They inhibit cancer progression by targeting essential cellular proteins . Furthermore, they promote the expression and translocation of GLUT4, consequently augmenting cellular glucose uptake and fortifying the distal signaling pathways associated with insulin signaling .

Molecular Mechanism

Anthraquinones exert their effects at the molecular level through various mechanisms. Most of the this compound-based compounds inhibit cancer progression by targeting essential cellular proteins . AntI, an unusual lyase, catalyzes a so far unobserved multistep reaction in the PKS system, converting a defined octaketide to the tricyclic this compound ring via retro-Claisen and Dieckmann reactions .

Temporal Effects in Laboratory Settings

The effects of anthraquinones change over time in laboratory settings. Anthraquinones are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . Transformation into another this compound may increase the blood concentration of the latter, leading to an increased pharmacological and/or toxicological effect .

Metabolic Pathways

Anthraquinones are involved in various metabolic pathways. The metabolic pathways of anthraquinones are hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification by intestinal flora and liver metabolic enzymes, among which hydrolysis, glycuronidation and sulfation are dominant .

Transport and Distribution

Anthraquinones are transported and distributed within cells and tissues. They are mainly absorbed in the intestines and are mostly distributed in blood flow-rich tissues and organs .

Subcellular Localization

It is known that some anthraquinones are located in the nucleus .

Comparison with Similar Compounds

Anthraquinone is compared with other similar compounds based on its unique properties:

This compound’s diverse applications and unique chemical properties make it a valuable compound in multiple fields, from industrial production to cutting-edge scientific research.

Properties

IUPAC Name

anthracene-9,10-dione
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InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
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InChI Key

RZVHIXYEVGDQDX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C14H8O2, Array
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Related CAS

71730-08-0
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DSSTOX Substance ID

DTXSID3020095
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Molecular Weight

208.21 g/mol
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Physical Description

Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS.
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Boiling Point

714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C
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Flash Point

365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor
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Density

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³
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Vapor Density

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16
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Vapor Pressure

1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

The quinones are alpha-beta-unsaturated ketones and react with sulfhydryl (-SH) groups. This reaction has been suggested as the critical biochemical lesion involving the -SH groups of enzymes such as amylase and carboxylase which are inhibited by quinones. ... Overall /fungicidal/ mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, oxidative reaction with -SH group, and change in redox potential. /Quinones/
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Color/Form

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals

CAS No.

84-65-1
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Melting Point

547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol
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Record name ANTHRAQUINONE
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Record name ANTHRAQUINONE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In all previously known anthraquinone processes, the oxidation reaction and the extraction take place in separate steps, and thus also in separate vessels. The oxidation reaction, in which anthrahydroquinone derivatives react with oxygen, forming hydrogen peroxide and anthraquinone derivatives, takes place in the oxidation reactor. From this reactor the organic working solution, which contains dissolved hydrogen peroxide, is directed to another vessel, wherein the hydrogen peroxide is removed by extracting it with water. In the oxidation reactor there are two phases, an organic working solution and an oxygen-containing gas phase. In the extraction vessel there are two liquid phases, an organic solution and an aqueous phase. Two phenomena essential for the process occur in the oxidation reactor, namely the dissolving of oxygen in the organic working solution and the oxidation reaction in the working solution. The key phenomenon occurring in the extraction vessel is the passing of the hydrogen peroxide from the working solution to the aqueous phase.
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Synthesis routes and methods II

Procedure details

Provided that volatile or gaseous compounds are used as the compounds with an alkaline reaction, these compounds can be added at one or more points between the reactor in which naphthalene is oxidised and the reactor in which the reaction with butadiene takes place, or into one or more of the gas streams which are recycled to the naphthalene oxidation. For example, volatile or gaseous compounds with an alkaline reaction can be added at the following points: between the reactor in which naphthalene is oxidised and the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, into the reactor in which the reaction with butadiene takes place, into the gases which are recycled from the quenching and/or cooling to the naphthalene oxidation or into the gases which are recycled to the naphthalene oxidation from the oxidation of tetrahydroanthraquinone to give anthraquinone. If non-volatile compounds with an alkaline reaction are used, it is appropriate to add the latter at points at which a liquid product is present, is conveyed or is formed immediately after the addition of the compound with an alkaline reaction. For example, non-volatile compounds with an alkaline reaction can be added at the following points: shortly before or at the entry of the gases from the naphthalene oxidation into the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, or into the reactor in which the reaction with butadiene takes place.
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Synthesis routes and methods III

Procedure details

1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid (23.7 parts), cyanuric chloride (9.3 parts) and 1-aminobenzene-3-β-sulfatoethylsulfone (14.1 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a condensation reaction with pyridine (4.5 parts) at 60° to 70° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR580##
Name
1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid
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[Compound]
Name
1-aminobenzene 3-β-sulfatoethylsulfone
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Synthesis routes and methods IV

Procedure details

1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid (23.7 parts), cyanuric chloride (9.3 parts) and 1-aminobenzene-3-β-sulfatoethylsulfone (14.1 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a further condensation reaction with 3-aminobenzenesulfonic acid (8.7 parts) at 50° to 60° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR519##
Name
1-Amino-4-(3'-amino-2',4',6'-trimethyl-5'-sulfophenylthio)anthraquinone-2-sulfonic acid
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[Compound]
Name
1-aminobenzene 3-β-sulfatoethylsulfone
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Synthesis routes and methods V

Procedure details

1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone (10.1 parts), cyanuric chloride (3.7 parts) and 1-aminobenzene-4-β-sulfatoethylsulfone (5.6 parts) were subjected to condensation reactions one after another in an aqueous medium in a usual manner, followed by a condensation reaction with 3-aminobenzenesulfonic acid (3.5 parts) at 50° to 70° C. under a weak acid condition. Thereafter, salting out of the reaction mixture gave an anthraquinone compound of the following formula (free acid form). ##STR322##
Name
1-Amino-2-bromo-4-(3'-amino-4'-sulfophenylthio)anthraquinone
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[Compound]
Name
1-aminobenzene 4-β-sulfatoethylsulfone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthraquinone
Reactant of Route 2
Anthraquinone
Reactant of Route 3
Anthraquinone
Reactant of Route 4
Anthraquinone
Reactant of Route 5
Anthraquinone
Reactant of Route 6
Anthraquinone

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